![molecular formula C14H12N2O6S B2694772 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid CAS No. 794584-39-7](/img/structure/B2694772.png)

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

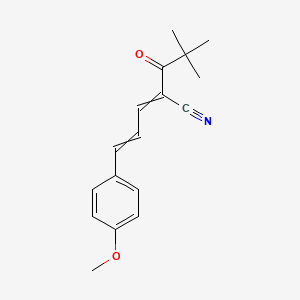

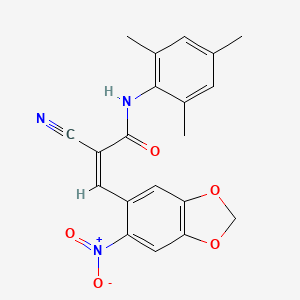

2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid is a chemical compound with the formula C14H12N2O6S and a molecular weight of 336.32 g/mol .

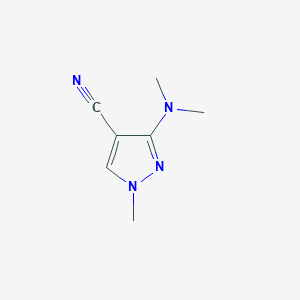

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as elemental analysis, FT-IR, and 1H-NMR spectroscopy . Crystal structures have been determined using single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

The utility of derivatives related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid in chemical synthesis is significant. For instance, the solvolysis of related sulfonate compounds in fluorinated alcohols demonstrates the potential for π-participation during solvolysis, suggesting avenues for novel solvolytic reactions and the synthesis of cyclized products under specific conditions (Ferber & Gream, 1981). Similarly, the mediated Lossen rearrangement by related compounds for the synthesis of hydroxamic acids and ureas from carboxylic acids showcases a versatile approach for generating key functional groups without racemization, underlining the method's efficiency and environmental friendliness due to recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Material Science and Surface Modification

In material science, the modification of carbon surfaces through the electrochemical reduction of diazonium salts related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid has been explored. This process facilitates the creation of thin films on carbon surfaces, with applications potentially extending to sensor technology, coating processes, and the development of novel materials with tailored surface properties (Brooksby & Downard, 2004).

Photocatalysis and Environmental Applications

The photocatalytic degradation of organic compounds using TiO2 nanoparticles, illuminated under UV light, has been investigated with derivatives related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid. This research highlights the potential for using such photocatalytic processes in the degradation of harmful organic substances in water, offering an environmentally friendly solution for water purification and the treatment of pharmaceutical pollutants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Drug Discovery and Development

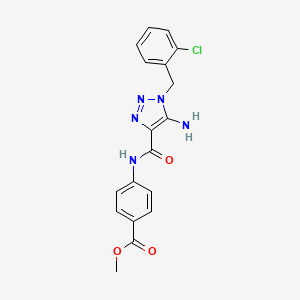

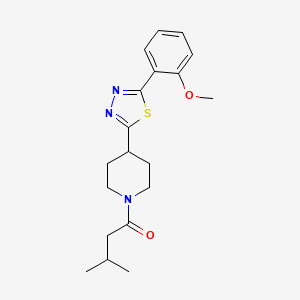

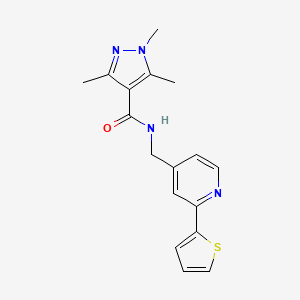

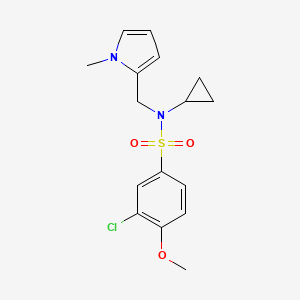

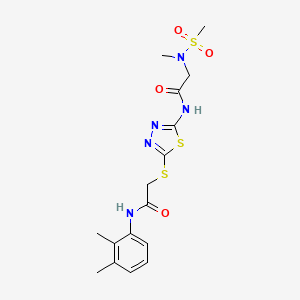

In drug discovery, the synthesis and reactions of derivatives, including thiosemicarbazides, triazoles, and Schiff bases from compounds related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, have been explored for their antihypertensive α-blocking properties. This underscores the role of such chemical entities in the development of new therapeutic agents, offering potential pathways for the synthesis of drugs with improved efficacy and safety profiles (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Fungicidal Properties

The fungicidal properties of (phenylthio)-acetohydroxamic acids and related compounds, derived from 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, against Aspergillus niger and Rhizoctonia solani, demonstrate the potential application of these compounds in agriculture. This suggests a promising avenue for the development of new fungicides to protect crops against fungal pathogens, contributing to improved agricultural productivity and food security (ZAYED, ABOULEZZ, Salama, & EL‐HAMOULY, 1965).

Propiedades

IUPAC Name |

2-[4-[(2-nitrophenyl)sulfonylamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c17-14(18)9-10-5-7-11(8-6-10)15-23(21,22)13-4-2-1-3-12(13)16(19)20/h1-8,15H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWFIKHVIDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)

![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)